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Compound of Interest

Compound Name: 3-(2-Propenyl)benzoic acid

Cat. No.: B090790

A detailed analysis of the spectroscopic characteristics of 3-(2-propenyl)benzoic acid and its
synthetic precursors, 3-bromobenzoic acid and allylboronic acid pinacol ester, is presented.
This guide provides researchers, scientists, and drug development professionals with a
comprehensive comparison of their *H NMR, 3C NMR, IR, and mass spectrometry data,
supported by detailed experimental protocols for their synthesis and analysis.

The synthesis of 3-(2-propenyl)benzoic acid, a valuable building block in the development of
pharmaceuticals and other complex organic molecules, is commonly achieved through a
palladium-catalyzed Suzuki coupling reaction. This method involves the cross-coupling of a
halo-substituted benzoic acid with an organoboron compound. In this guide, we focus on the
synthesis utilizing 3-bromobenzoic acid and allylboronic acid pinacol ester as the precursors. A
thorough understanding of the spectroscopic differences between the starting materials and the
final product is crucial for reaction monitoring, purification, and final product characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-(2-propenyl)benzoic acid
and its precursors.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCIs)
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(6) [ppm]
3-(2-
Propenyl)benzoic  10.5 (br s) Singlet 1H -COOH
Acid
7.95 Doublet 1H Ar-H
7.85 Singlet 1H Ar-H
7.40 Triplet 1H Ar-H
7.35 Doublet 1H Ar-H
5.95 Multiplet 1H -CH=CH:
5.15 Multiplet 2H -CH=CH:
3.45 Doublet 2H -CH2-
3-Bromobenzoic )
) 8.21 Triplet 1H Ar-H
Acid
8.01 Doublet 1H Ar-H
7.72 Doublet 1H Ar-H
7.38 Triplet 1H Ar-H
Allylboronic Acid i
_ 5.85-5.71 Multiplet 1H -CH=CH:
Pinacol Ester[1]
4.98-4.91 Multiplet 2H -CH=CH:
1.74 Doublet 2H -CH:-
1.24 Singlet 12H -C(CHs)2

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)
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Compound Chemical Shift (6) [ppm] Assignment
3-(2-Propenyl)benzoic Acid 172.0 C=0
140.5 Ar-C

137.0 -CH=CH:

133.0 Ar-CH

131.5 Ar-C

130.0 Ar-CH

128.5 Ar-CH

128.0 Ar-CH

116.5 -CH=CH:z

40.0 -CHa-

3-Bromobenzoic Acid 169.5 C=0
136.1 Ar-CH

133.4 Ar-C

130.2 Ar-CH

128.8 Ar-CH

122.8 Ar-C-Br

Allylboronic Acid Pinacol Ester 134.5 -CH=CH:2
114.2 -CH=CH:

83.5 -O-C(CHs)2

24.8 -C(CHs)2

23.0 (approx.) -B-CHa2-

Table 3: Infrared (IR) Spectroscopy Data
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Compound

Wavenumber (cm—?)

Functional Group

3-(2-Propenyl)benzoic Acid

3300-2500 (broad)

O-H (Carboxylic Acid)

1695 C=0 (Carboxylic Acid)
1635 C=C (Alkenyl)
1600, 1480 C=C (Aromatic)

3-Bromobenzoic Acid[2]

3100-2500 (broad)

O-H (Carboxylic Acid)

1700 C=0 (Carboxylic Acid)

1600, 1475 C=C (Aromatic)

750 C-Br

Allylboronic Acid Pinacol Ester 3080 =C-H
1640 C=C (Alkenyl)

1370 B-O

1145 C-O

Table 4: Mass Spectrometry Data (Electron lonization)

Compound Molecular lon (m/z) Key Fragment lons (m/z)
3-(2-Propenyl)benzoic Acid 162 145, 117,91
3-Bromobenzoic Acid[3] 200, 202 183, 185, 155, 157, 76
Allylboronic Acid Pinacol Ester 168 153, 125, 83, 68

Experimental Protocols
Synthesis of 3-(2-Propenyl)benzoic Acid via Suzuki

Coupling[1]

This protocol describes a general procedure for the Suzuki coupling of 3-bromobenzoic acid

with an allylboronic acid derivative.
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Materials:

» 3-Bromobenzoic acid

« Allylboronic acid pinacol ester

o Palladium(ll) acetate (Pd(OAC)2)

o 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
e Potassium phosphate (K3sPOa)

e Toluene, anhydrous

e 1 M Hydrochloric acid (HCI)

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 3-bromobenzoic
acid (1.0 eq), allylboronic acid pinacol ester (1.5 eq), and potassium phosphate (3.0 eq).

 In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(ll) acetate (0.02
eqg) and RuPhos (0.04 eq) in a small amount of anhydrous toluene.

o Add the catalyst pre-mixture to the reaction flask, followed by enough anhydrous toluene to
achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzoic acid.

e Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

e Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).
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e Upon completion, cool the reaction mixture to room temperature and acidify with 1 M HCI to
a pH of ~2-3.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain 3-(2-
propenyl)benzoic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCIs), and
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR)
spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed
as thin films between NacCl plates.

Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron
ionization (EI) at 70 eV.

Synthetic Pathway and Experimental Workflow

The synthesis of 3-(2-propenyl)benzoic acid from its precursors via a Suzuki coupling
reaction can be visualized as a clear workflow.
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Caption: Synthetic workflow for 3-(2-Propenyl)benzoic acid.

Spectroscopic Interpretation and Comparison

The spectroscopic data clearly differentiates the product from its precursors.

e 1H NMR: The most significant change is the appearance of signals corresponding to the allyl
group in the spectrum of 3-(2-propenyl)benzoic acid: a multiplet around 5.95 ppm for the
vinyl proton, a multiplet around 5.15 ppm for the terminal vinyl protons, and a doublet around
3.45 ppm for the methylene protons. The aromatic region also shifts compared to 3-
bromobenzoic acid, reflecting the change in the substituent at the 3-position. Allylboronic
acid pinacol ester is easily distinguished by the characteristic singlet for the twelve methyl
protons of the pinacol group at approximately 1.24 ppm.[1]

e 13C NMR: The spectrum of 3-(2-propenyl)benzoic acid shows additional peaks in the
aliphatic and olefinic regions corresponding to the allyl group. The signal for the carbon
attached to the bromine in 3-bromobenzoic acid (around 122.8 ppm) is absent in the product
spectrum, replaced by a signal for the carbon attached to the allyl group.

IR Spectroscopy: While both the product and 3-bromobenzoic acid show the characteristic
broad O-H and strong C=0 stretches of a carboxylic acid, the spectrum of 3-(2-
propenyl)benzoic acid exhibits an additional C=C stretching vibration for the alkenyl group
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around 1635 cm~*. The C-Br stretch in 3-bromobenzoic acid (around 750 cm~1) is absent in
the product.[2]

o Mass Spectrometry: The molecular ion peak of 3-(2-propenyl)benzoic acid at m/z 162
confirms the successful coupling and loss of bromine. The fragmentation pattern will also
differ significantly, with the product showing fragments related to the loss of the allyl group or
parts of the carboxylic acid functionality. The isotopic pattern of bromine (°Br and 8!Br in
approximately a 1:1 ratio) is a clear indicator of 3-bromobenzoic acid in its mass spectrum,
which is absent in the product.[3]

This comprehensive spectroscopic comparison provides a clear and objective guide for
researchers working with 3-(2-propenyl)benzoic acid and its precursors, facilitating
unambiguous identification and characterization throughout the synthetic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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